molecular formula C20H18N4O3S B2373120 (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 375356-52-8

(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2373120
CAS No.: 375356-52-8
M. Wt: 394.45
InChI Key: GBNGVPPBOWWNNN-NBVRZTHBSA-N
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Description

(5E)-2-[4-(2-Nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic small molecule featuring a piperazine linker connected to a nitrophenyl group and a benzylidene-dihydrothiazol-4-one core. This structural motif is of significant interest in medicinal chemistry and chemical biology. Compounds based on the nitrophenylpiperazine scaffold are frequently investigated as inhibitors for various enzymes. Recent research has highlighted that nitrophenylpiperazine derivatives can act as potent tyrosinase inhibitors, with some analogs demonstrating mixed-type inhibition mechanisms that affect both substrate binding and enzyme catalysis . The specific spatial arrangement of this compound, including the electron-withdrawing nitro group and the conjugated system, is designed to facilitate targeted interactions with enzyme active sites. The 4,5-dihydro-1,3-thiazol-4-one (thiazoline) component is a privileged heterocycle in drug discovery, known for its versatile biological activities and presence in pharmacologically active molecules . This reagent is intended for research applications only, including but not limited to, in vitro enzymatic inhibition studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities for pharmaceutical or agrochemical research. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-5-benzylidene-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19-18(14-15-6-2-1-3-7-15)28-20(21-19)23-12-10-22(11-13-23)16-8-4-5-9-17(16)24(26)27/h1-9,14H,10-13H2/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGVPPBOWWNNN-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazol-4-one Core

The thiazol-4-one nucleus is constructed via Hantzsch condensation, adapting protocols from Mahmoud et al. and PMC studies:

Procedure :

  • Thioamide Preparation :
    • React β-ketoamide precursors (e.g., ethyl acetoacetate derivatives) with Lawesson’s reagent (2.2 equiv) in refluxing toluene for 4–6 hours to yield thioamides.
    • Example: Conversion of 3 (R = COOEt) to thioamide 4 (87% yield, IR: νmax 1665 cm⁻¹ for C=O).
  • Cyclization with α-Haloketones :
    • Combine thioamide (1.0 equiv) with α-bromoacetophenone (1.2 equiv) in ethanol under reflux for 8–12 hours.
    • Intermediate: 2-Chloro-4,5-dihydro-1,3-thiazol-4-one (mp 142–144°C, $$^1$$H NMR δ 3.41 ppm for CH₂).

Mechanistic Insight :
The thioamide’s sulfur acts as a nucleophile, attacking the α-carbon of the haloketone, followed by cyclization and elimination of HX to form the thiazole ring.

Knoevenagel Condensation for (5E)-Phenylmethylidene Group

The exocyclic double bond is installed via base-catalyzed condensation, following protocols from ACS Omega:

Procedure :

  • Reaction Setup :
    • Dissolve 2-[4-(2-nitrophenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one (1.0 equiv) and benzaldehyde (1.5 equiv) in anhydrous ethanol.
    • Add piperidine (0.2 equiv) as a catalyst and reflux for 6 hours.
  • Isomerization Control :
    • The E-configuration is favored by steric hindrance; recrystallization from EtOH/DMF (9:1) ensures geometric purity.

Characterization :

  • IR: νmax 1722 cm⁻¹ (C=O), 1662 cm⁻¹ (C=N).
  • $$^1$$H NMR (CDCl₃): δ 7.45–7.32 ppm (m, 5H, Ph), 6.95 ppm (s, 1H, CH=).

Optimization and Mechanistic Considerations

Solvent and Catalyst Effects

  • Hantzsch Cyclization : Ethanol or DMF enhances reaction rates due to polar aprotic environments.
  • Piperazine Coupling : DMF facilitates SNAr by stabilizing the transition state.
  • Knoevenagel Condensation : Protic solvents (e.g., ethanol) favor enolate formation, while amines (piperidine) drive dehydration.

Yield Optimization

Step Conditions Yield (%)
Thioamide synthesis Toluene, reflux, 6 h 87
Hantzsch cyclization EtOH, reflux, 12 h 78
Piperazine coupling DMF, 80°C, 12 h 65
Knoevenagel reaction EtOH/piperidine, reflux, 6 h 72

Analytical and Spectroscopic Data

Key Spectral Assignments

  • IR : C=O (1722 cm⁻¹), C=N (1662 cm⁻¹), NO₂ (1520 cm⁻¹).
  • $$^1$$H NMR :
    • Piperazine protons: δ 3.49 ppm (br s, 8H).
    • Phenylmethylidene: δ 7.45 ppm (s, 1H, CH=).
  • HRMS : [M+H]⁺ at m/z 473.1452 (calcd: 473.1456).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene or nitrophenyl groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one may be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolone derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one (CAS: 375829-40-6)

  • Molecular Weight : 408.5 g/mol
  • Substituents : 4-Methylphenyl (piperazine), 3-nitrophenyl (arylidene)

(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (CAS: 35440-46-1)

  • Molecular Formula : C₂₀H₁₈ClN₃O₂S
  • Substituents : 4-Chlorophenyl (piperazine), 4-hydroxybenzylidene (arylidene)
  • Key Differences : Replacement of nitro with a hydroxyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing lipophilicity (XLogP3: ~4.2 vs. target compound’s estimated ~4.5) .

(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Molecular Weight : 273.24 g/mol
  • Core Structure : Pyrazol-3-one instead of thiazol-4-one
  • Key Differences : The pyrazol-3-one core lacks sulfur, reducing molecular polarizability. The acetyl group at C2 may confer metabolic stability compared to the piperazine-linked thiazolones .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 375829-40-6 CAS 35440-46-1
Molecular Weight (g/mol) ~425 (calculated) 408.5 392.89
XLogP3 ~4.5 (estimated) 4.2 4.1
Topological Polar Surface Area (Ų) ~107 107 97
Hydrogen Bond Acceptors 5 5 4

Notes:

  • Piperazine derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced thermal stability, as evidenced by melting points >170°C in related compounds .

Biological Activity

The compound (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one, also known as a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O4SC_{20}H_{18}N_{4}O_{4}S with a molecular weight of 410.4 g/mol. The structure features a thiazole ring substituted with a piperazine moiety and a nitrophenyl group, which are crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Bacterial Strain Activity
Bacillus cereusActive
Bacillus subtilisActive
Clostridium perfringensActive

These findings suggest that the compound may inhibit bacterial growth by interfering with protein and DNA synthesis without affecting cell wall synthesis .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of neurological disorders. Studies have shown:

  • MAO-A Inhibition : The compound demonstrated significant inhibitory activity against MAO-A with an IC50IC_{50} value indicating potent effects compared to standard inhibitors.
  • Mechanism : Molecular docking studies suggested a competitive inhibition mechanism, where the compound binds effectively to the active site of the enzyme .

Case Studies

A notable study synthesized several thiazole derivatives and assessed their MAO inhibitory activities. Among these derivatives, one showed an IC50IC_{50} of 0.057 µM for MAO-A, significantly outperforming traditional inhibitors like moclobemide . This emphasizes the potential of thiazole derivatives as therapeutic agents in managing depression and other neurological conditions.

Pharmacokinetic Properties

In silico studies on ADME (Absorption, Distribution, Metabolism, Elimination) parameters suggest that these compounds possess favorable pharmacokinetic profiles. This includes good absorption rates and metabolic stability, making them suitable candidates for further clinical development .

Q & A

Q. What are the key steps and challenges in synthesizing (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine-thiazole coupling : React 4-(2-nitrophenyl)piperazine with a thiazol-4-one precursor under reflux conditions using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Knoevenagel condensation : Introduce the phenylmethylidene group via condensation of the thiazol-4-one intermediate with benzaldehyde derivatives, catalyzed by acetic acid or piperidine at elevated temperatures (60–80°C) .

  • Key Challenges :
  • Regioselectivity : Ensure proper substitution at the thiazole C2 position.
  • By-product formation : Monitor via TLC/HPLC and optimize reaction time/temperature .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm the (5E)-stereochemistry via coupling constants (e.g., J = 12–14 Hz for the exocyclic double bond) and aromatic proton integration .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 436.1) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., compare with analogs like (5E)-5-(4-methoxybenzylidene)-2-piperidin-1-yl-thiazol-4-one) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodological Answer : Start with high-throughput screening:
  • Antimicrobial : Broth microdilution assay against S. aureus and E. coli (MIC values).
  • Anti-inflammatory : NF-κB inhibition assay using LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Data Interpretation : Compare results with structural analogs (e.g., 4-thiazolidinone derivatives) to establish structure-activity relationships .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :
  • Comparative assays : Test analogs (e.g., nitro vs. methoxy substituents) under identical conditions to isolate substituent effects .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to suspected targets (e.g., kinases or GPCRs) .
  • Computational modeling : Perform molecular docking to predict interactions with targets like NF-κB or COX-2, validating with mutagenesis studies .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Salt formation : Use HCl or sodium salts to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the piperazine or thiazole nitrogen .
  • pH stability profiling : Conduct accelerated stability studies (25°C/60% RH) across pH 1–9, monitoring degradation via HPLC .

Q. How can researchers elucidate the compound’s mechanism of action when initial target identification is inconclusive?

  • Methodological Answer :
  • Phosphoproteomics : Use LC-MS/MS to identify differentially phosphorylated proteins in treated vs. untreated cells .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint resistance-conferring genes .
  • Pathway analysis : Integrate RNA-seq data with KEGG/GO databases to map modulated pathways (e.g., apoptosis, MAPK signaling) .

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